4-Methoxy-3-(pyridin-3-ylmethoxy)aniline is an organic compound with the molecular formula and a molecular weight of 230.26 g/mol. This compound is classified under the category of substituted anilines, which are aromatic amines that have various applications in medicinal chemistry and materials science. The presence of both methoxy and pyridine functionalities in its structure contributes to its potential biological activities and reactivity.
The synthesis of 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline can be achieved through various methods. One common approach involves the reaction between 4-methoxyphenol and pyridine derivatives, typically using a base such as sodium hydroxide in an ethanol solvent. The reaction conditions may include stirring at room temperature for several hours, followed by purification steps such as filtration and drying to obtain the desired product in high yield .
The molecular structure of 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline features a methoxy group attached to the aromatic ring, along with a pyridin-3-ylmethoxy substituent. The structural formula can be represented as follows:
4-Methoxy-3-(pyridin-3-ylmethoxy)aniline can undergo various chemical reactions, including:
The mechanism of action for 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline, particularly in biological systems, often involves its interaction with specific target proteins or enzymes due to its ability to form hydrogen bonds and π-stacking interactions owing to its aromatic structure. This interaction can lead to modulation of biological pathways, potentially affecting processes such as cell signaling or metabolic pathways.
Relevant data from various studies indicate that the compound exhibits significant stability and reactivity patterns typical of substituted anilines .
4-Methoxy-3-(pyridin-3-ylmethoxy)aniline has several scientific uses, including:
This compound's diverse applications highlight its significance in both fundamental research and practical applications across different scientific fields.
The pyridinylmethoxy-aniline scaffold serves as a privileged structural motif in kinase inhibitor design due to its versatile capacity for molecular interactions within ATP-binding pockets. In 4-methoxy-3-(pyridin-3-ylmethoxy)aniline (C₁₃H₁₄N₂O₂), the aniline group provides dual hydrogen bonding capabilities: the amine (-NH₂) acts as a hydrogen bond donor, while the methoxy (-OCH₃) substituent serves as a hydrogen bond acceptor. This enables simultaneous interactions with kinase hinge region residues such as Glu81 and Leu83 in CDK2 or Cys797 in EGFR [2] [9]. The pyridine nitrogen (pKₐ ≈ 5.5) remains partially protonated under physiological conditions, facilitating ionic interactions with conserved aspartate/glutamate residues in kinase catalytic clefts [2].
Conformational studies reveal that the methylenic linker (-CH₂-) between pyridine and ether oxygen permits optimal spatial orientation for deep cavity penetration. This allows the pyridine ring to engage in π-stacking with hydrophobic gatekeeper residues (e.g., Phe80 in CDK2), while the 4-methoxy group occupies specificity pockets adjacent to the ATP-binding site [6] [9]. Kinase inhibition profiling of analogs shows preferential activity against serine/threonine kinases (CDK2, BRAF) and receptor tyrosine kinases (VEGFR3, PDGFRα), with IC₅₀ values correlating with electronic properties of ring substituents [2] [7].
Table 1: Kinase Inhibition Profile of Pyridinylmethoxy-Aniline Derivatives
Kinase Target | Inhibition (%) | Structural Feature Required | Biological Relevance |
---|---|---|---|
CDK2/Cyclin A | 87–96% | Free aniline -NH₂ | Cell cycle arrest in G1/S phase |
VEGFR3 (FLT4) | 92% | Pyridine N-protonation | Anti-angiogenic effects [7] |
PDGFRα | 78% | Methoxy at C4 position | Inhibition of stromal signaling [2] |
BRAF V600E | 68% | Ether oxygen linker | MAPK pathway suppression [8] |
Hybridization strategies enhance binding affinity by conjugating the pyridinylmethoxy-aniline core with urea pharmacophores (–NH–CO–NH–). The urea group introduces additional hydrogen bond donor/acceptor pairs that interact with kinase allosteric pockets not accessible to ATP-competitive inhibitors alone. In BRAF/MEK-targeted hybrids, urea linkages between C₃-pyridine and aniline nitrogen increase polar surface area (PSA ≈ 110 Ų), improving water solubility while maintaining membrane permeability (LogP ≈ 2.1) [2] [7].
Synthetic routes typically involve:
Critical structure-activity relationship (SAR) findings include:
Table 2: Impact of Urea Linker Length on Kinase Inhibition
Linker Length (C atoms) | CDK2 IC₅₀ (µM) | VEGFR3 IC₅₀ (µM) | Cellular Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|
1 | 0.55 | 11.32 | 18.7 |
2 | 1.67 | 0.22 | 12.4 |
3 | 3.81 | 2.15 | 8.9 |
Structural analogs of 4-methoxy-3-(pyridin-3-ylmethoxy)aniline demonstrate differential modulation of the MAPK cascade. The 3-(pyridinylmethoxy) regioisomer shows superior BRAF V600E inhibition compared to 4-pyridinyl derivatives due to orthogonal nitrogen orientation, which optimizes salt bridge formation with Lys483 in the active site [6] [8]. Key analogues include:
Vemurafenib-inspired derivatives: Hybrid molecules incorporating propyne-sulfonamide groups exhibit dual BRAF/MEK inhibition (IC₅₀ BRAF = 38 nM). The pyridinylmethoxy-aniline moiety occupies the allosteric pocket adjacent to the P-loop, stabilizing the DFG-out kinase conformation [8].
MEK1-selective inhibitors: Compounds with terminal acrylamide substituents undergo Michael addition with Cys121 in MEK1, conferring irreversible inhibition. The 4-methoxy group prevents oxidation of the aniline nitrogen, enhancing metabolic stability (t₁/₂ > 120 min in microsomes) [8].
Pyrazolo[1,5-a]pyrimidine hybrids: Bioisosteric replacement of pyridine with pyrazolopyrimidine enhances ERK binding affinity 8-fold by forming a third hydrogen bond with the hinge region. These compounds suppress melanoma proliferation at nanomolar concentrations (EC₅₀ = 40 nM) .
Table 3: Structural Analogues Targeting BRAF/MEK/ERK Pathway
Structural Feature | Kinase Target (IC₅₀) | Pathway Inhibition | Cellular Activity |
---|---|---|---|
3-(Pyridinylmethoxy) core | BRAF V600E (42 nM) | Suppresses pERK in melanoma | GI₅₀ = 0.3 µM (A375) |
Pyridinyl + acrylamide | MEK1 (17 nM) | Blocks ERK phosphorylation | Apoptosis induction in 85% PDAC cells |
Pyrazolo[1,5-a]pyrimidine | ERK2 (8 nM) | Inhibits c-Myc phosphorylation | G1 arrest in NSCLC |
The electron-donating 4-methoxy group uniquely confers resistance to oxidative metabolism by CYP2D6, addressing a key limitation of unsubstituted aniline analogs. Molecular dynamics simulations confirm that analogs with this substitution maintain >80% target occupancy over 100 ns, whereas des-methoxy derivatives dissociate within 20 ns [9] [10].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2